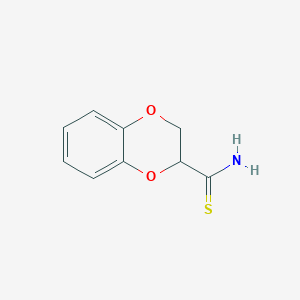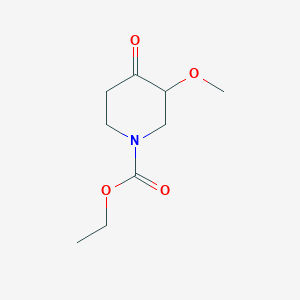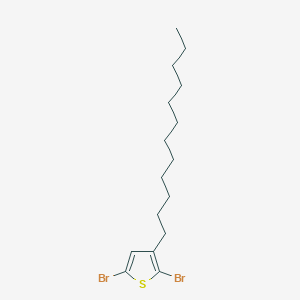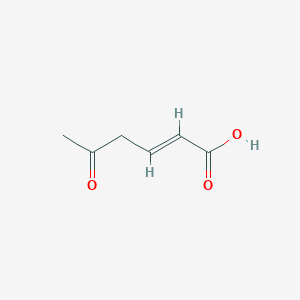![molecular formula C29H39N3O4S B115937 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide CAS No. 150214-86-1](/img/structure/B115937.png)
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide: is a complex organic compound with the chemical formula C29H39N3O4S and a molecular weight of 525.7 g/mol . This compound is characterized by the presence of a tryptamine core, which is a well-known structure in biochemistry and pharmacology, and a sulfonyl group attached to an acetylbenzene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tryptamine Core: This can be achieved through the Fischer indole synthesis or other methods that construct the indole ring system.
Attachment of the Undecanoyl Chain: This step involves the acylation of the tryptamine nitrogen with an undecanoyl chloride or similar reagent.
Introduction of the Acetylbenzenesulfonyl Group: This is typically done through a sulfonylation reaction, where the acetylbenzenesulfonyl chloride reacts with the tryptamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Products: Sulfides or thiols from the reduction of the sulfonyl group.
Substituted Products: Different acylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in studies involving mass spectrometry and chromatography.
Biology:
Biochemical Studies: Investigated for its interactions with various enzymes and receptors.
Cell Biology: Used in studies examining cell signaling pathways.
Medicine:
Pharmacology: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N-Acetyltryptamine: Shares the tryptamine core but lacks the sulfonyl and undecanoyl groups.
N-Sulfonyltryptamine: Contains the sulfonyl group but not the acetylbenzene or undecanoyl moieties.
N-Undecanoyltryptamine: Features the undecanoyl chain but lacks the acetylbenzenesulfonyl group.
Uniqueness: 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
150214-86-1 |
|---|---|
Formule moléculaire |
C29H39N3O4S |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide |
InChI |
InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34) |
Clé InChI |
SPOYPDONIHZEFY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
| 150214-86-1 | |
Synonymes |
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine ABUT-11N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
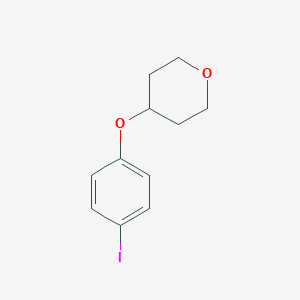
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
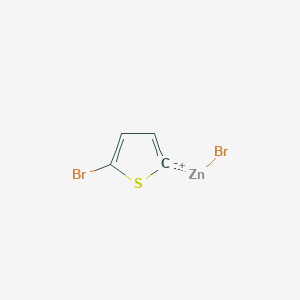
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
